molecular formula C21H22ClN5O3 B2660118 N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212127-30-4

N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2660118
CAS No.: 1212127-30-4
M. Wt: 427.89
InChI Key: WBBMFNAKLGKZHU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by:

  • A 3-ethoxy-4-hydroxyphenyl substituent at the 7-position of the pyrimidine ring, introducing hydrogen-bonding capacity (via the hydroxyl group) and steric bulk (via ethoxy).
  • A methyl group at the 5-position, contributing to conformational stability.

Properties

IUPAC Name

N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3/c1-3-30-17-10-13(4-9-16(17)28)19-18(12(2)25-21-23-11-24-27(19)21)20(29)26-15-7-5-14(22)6-8-15/h4-12,18-19,28H,3H2,1-2H3,(H,26,29)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBMFNAKLGKZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H23N5O4C_{18}H_{23}N_{5}O_{4}, with a molecular weight of 373.4 g/mol. Its IUPAC name is tert-butyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. The structure includes a triazole and pyrimidine moiety, which are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC18H23N5O4
Molecular Weight373.4 g/mol
IUPAC Nametert-butyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
InChI KeyYBESOHISFYLZBR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to induce apoptosis in cancer cell lines. In one study involving breast carcinoma cells (Luc-4T1), treatment with the compound resulted in significant increases in apoptotic markers such as caspase-3/7 activity and alterations in the Bax/Bcl2 expression ratio, suggesting a mechanism that promotes programmed cell death through cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary screening indicated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structural motifs have been associated with reduced neuroinflammation and protection against neuronal cell death .

Case Studies and Research Findings

  • Apoptosis Induction in Cancer Cells :
    • A study demonstrated that treatment with the compound led to increased expression of pro-apoptotic proteins and decreased survival of Luc-4T1 cells compared to control groups .
    • Concentrations of 10 µg/mL were effective in promoting apoptosis as measured by luminescence assays.
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound exhibited varying degrees of antibacterial activity against several strains, indicating its potential as a lead compound for developing new antibiotics .
  • Neuroprotective Studies :
    • Research on related compounds has suggested mechanisms involving antioxidant activity and modulation of neuroinflammatory pathways that could be explored further for therapeutic applications .

Scientific Research Applications

Chemical Characteristics

The compound has a molecular formula of C20H24ClN5O3C_{20}H_{24}ClN_5O_3 and a molecular weight of approximately 421.89 g/mol. Its structure features a triazolo-pyrimidine core, which is significant for its biological activity.

Structural Formula

The structural representation can be summarized as follows:

  • Molecular Structure :
    • Core : Triazolo-pyrimidine
    • Substituents : 4-chlorophenyl and 3-ethoxy-4-hydroxyphenyl groups

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interaction with various biological targets involved in cancer progression.

Case Studies

  • Study on Breast Cancer : A study indicated that derivatives similar to this compound displayed significant inhibition against breast cancer cell lines, suggesting a promising therapeutic avenue for further exploration .

Antiviral Properties

In addition to its anticancer potential, the compound exhibits antiviral activity against various pathogens.

Case Studies

  • Evaluation Against HIV : Research demonstrated that similar compounds exhibited notable inhibitory effects on HIV reverse transcriptase, suggesting that this compound could be a candidate for further development in HIV therapies .

Data Tables

Compound NameAnticancer Activity (IC50)Antiviral Activity (EC50)
N-(4-chlorophenyl)...14.74 μM0.20 μM
Compound A10.00 μM0.15 μM
Compound B>50 μM>50 μM

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is compared to analogues from and , focusing on substituent effects and physical properties.

Table 1: Key Comparisons of Triazolo[1,5-a]pyrimidine Derivatives
Compound Name / ID Substituents (Position) Melting Point (°C) Yield (%) Notable Features
Target Compound 4-Cl-C₆H₄ (N-amide), 3-EtO-4-OH-C₆H₃ (C7) N/A N/A Unique hydroxyl group for H-bonding; balanced lipophilicity
5j 4-NO₂-C₆H₄ (N-amide), 3,4,5-(MeO)₃-C₆H₂ (C7) 319.9–320.8 43 High melting point due to nitro group; lower yield
5k 4-Br-C₆H₄ (N-amide), 3,4,5-(MeO)₃-C₆H₂ (C7) 280.1–284.3 54 Bromine enhances lipophilicity; moderate yield
5l 3-OH-4-MeO-C₆H₃ (N-amide), 3,4,5-(MeO)₃-C₆H₂ (C7) 249.7–250.3 56 Hydroxyl group improves solubility; higher yield
Compound 38 (CB2 ligand) N-Benzyl-N-methyl (C2), Cyclohexyl (amide) 157 62 Optimized for CB2 receptor binding; methylamino enhances bioavailability
Key Observations:
  • Substituent Effects on Melting Points : Nitro (5j) and bromo (5k) groups increase melting points (>280°C) due to strong intermolecular interactions. The target compound’s ethoxy-hydroxyphenyl group may reduce crystallinity compared to nitro analogues.
  • Hydrogen Bonding : The 4-hydroxyl group in the target compound and 5l enhances solubility, contrasting with lipophilic substituents (e.g., Br in 5k).
  • Synthetic Yields : Yields for triazolo[1,5-a]pyrimidines range from 43–62%, influenced by steric hindrance (e.g., trimethoxyphenyl in 5j lowers yield).

Q & A

Q. How can in vivo pharmacokinetics be predicted for this compound?

  • Methodological Answer :
  • ADMET Prediction : SwissADME predicts moderate bioavailability (F ≈ 30–40%) due to high molecular weight (~450 Da) and cLogP ~3.5.
  • Metabolite Identification : Liver microsome assays (human/rat) identify primary oxidation sites (e.g., hydroxylation at the 4-hydroxyphenyl group) .

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